![molecular formula C20H13F3N2O2S2 B2676961 N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-18-4](/img/structure/B2676961.png)
N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H13F3N2O2S2 and its molecular weight is 434.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research has shown that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. Substitution at various positions of the pyridine and pyridone rings improves enzyme potency, aqueous solubility, and kinase selectivity, indicating the potential of structural analogs for therapeutic applications (Schroeder et al., 2009).
Cytotoxicity and Antiproliferative Activity
Studies on thieno[2,3-b]pyridines-2-carboxamides have reported significant antiproliferative activity against various cancer cell lines, highlighting the potential of thieno[2,3-b]pyridine derivatives in cancer research. For instance, certain derivatives demonstrated low nanomolar GI50 values against melanoma and breast cancer cell lines, suggesting their potential as anticancer agents (Hung et al., 2014).
Luminescence Properties
The synthesis of cyclometallated platinum complexes with substituted thienylpyridines and their detailed luminescence properties have been explored. These studies provide insights into the photophysical characterization of such complexes, including their emission and excitation spectra, which could be relevant for applications in materials science and optoelectronics (Kozhevnikov et al., 2009).
Bone Formation Enhancement
Research into helioxanthin-derivatives, closely related in structure to the compound , has demonstrated osteogenic effects both ex vivo and in vivo, suggesting potential applications in bone-regenerative medicine. Such compounds have shown to induce new bone formation, which may lead to advancements in treatments for serious bone defects (Nakajima et al., 2010).
Corrosion Inhibition
Studies on thiazole-based pyridine derivatives have evaluated their potential as corrosion inhibitors for mild steel, indicating that structurally similar compounds could have applications in protecting metals against corrosion. These inhibitors show effectiveness through both anodic and cathodic inhibition, with their efficiency related to their chemical structure and reactivity (Chaitra et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S2/c1-27-13-6-4-12(5-7-13)25-19(26)18-16(14-3-2-8-28-14)17-15(29-18)9-11(10-24-17)20(21,22)23/h2-10H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTDIJQGUBASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)
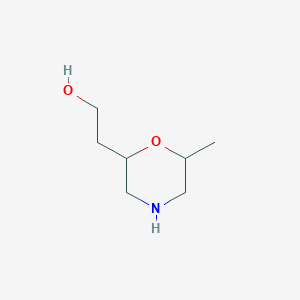


![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
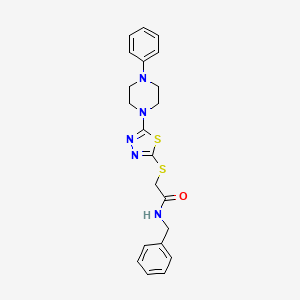
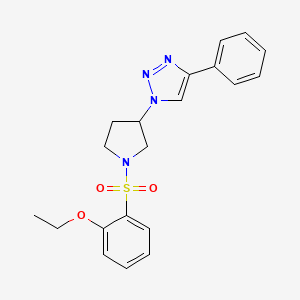
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
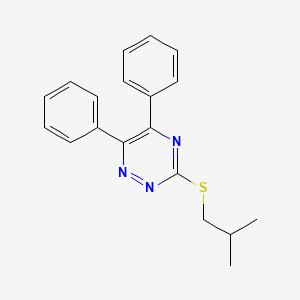
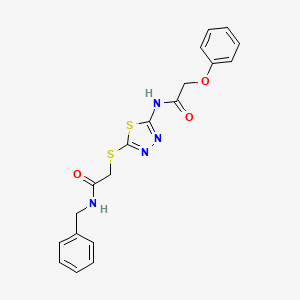
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
![N-[(2-methoxyphenyl)methyl]-N-[3-(methylamino)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B2676899.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)